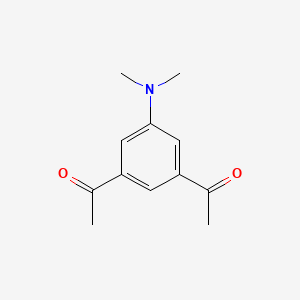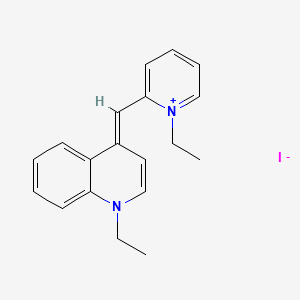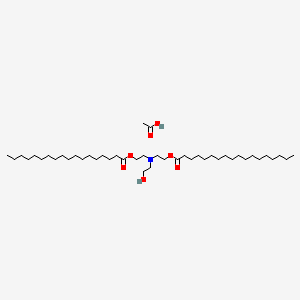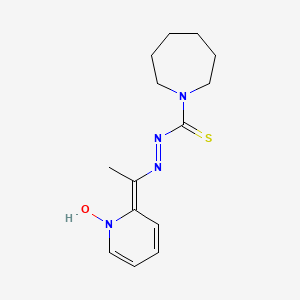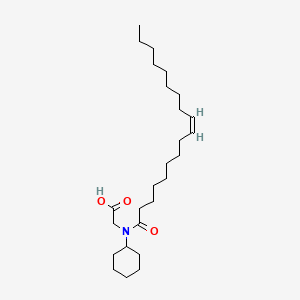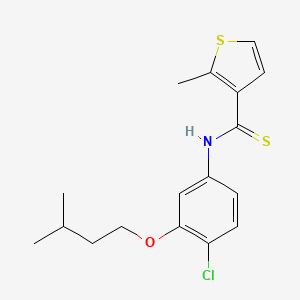
3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl-: is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiophene ring, a carbothioamide group, and a substituted phenyl ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbothioamide group, and the substitution of the phenyl ring. Common synthetic routes may include:
-
Formation of the Thiophene Ring:
- Starting with a suitable precursor such as 2-bromo-3-methylthiophene.
- Using a palladium-catalyzed coupling reaction to introduce the carbothioamide group.
-
Substitution of the Phenyl Ring:
- Introducing the 4-chloro-3-(3-methylbutoxy) group through a nucleophilic substitution reaction.
- Using appropriate reagents such as sodium hydride and 3-methylbutanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- can undergo various chemical reactions, including:
-
Oxidation:
- The thiophene ring can be oxidized to form sulfoxides or sulfones.
- Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction:
- The carbothioamide group can be reduced to form corresponding amines.
- Common reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution:
- The phenyl ring can undergo electrophilic substitution reactions.
- Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
- Oxidation products: Thiophene sulfoxides and sulfones.
- Reduction products: Amines.
- Substitution products: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of new pharmaceuticals and bioactive compounds.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its interactions with biological targets and pathways.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential use in electronic and optoelectronic devices.
Wirkmechanismus
The mechanism of action of 3-Thiophenecarbothioamide, N-(4-chloro-3-(3-methylbutoxy)phenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes:
- Inhibiting or activating specific enzymes involved in metabolic pathways.
- Modulating enzyme activity to achieve desired biological effects.
-
Interaction with Receptors:
- Binding to cell surface or intracellular receptors.
- Triggering signaling cascades that lead to physiological responses.
-
Modulation of Gene Expression:
- Influencing the expression of specific genes.
- Regulating the production of proteins involved in various cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 3-Thiophenecarbothioamide, N-(4-chlorophenyl)-2-methyl-
- 3-Thiophenecarbothioamide, N-(3-(3-methylbutoxy)phenyl)-2-methyl-
- 3-Thiophenecarbothioamide, N-(4-chloro-3-(2-methylbutoxy)phenyl)-2-methyl-
Comparison:
-
Structural Differences:
- Variations in the substitution pattern on the phenyl ring.
- Differences in the length and branching of the alkoxy group.
-
Reactivity:
- Similar compounds may exhibit different reactivity due to variations in electronic and steric effects.
- The presence of different substituents can influence the compound’s stability and reactivity.
-
Applications:
- Similar compounds may have different applications based on their unique properties.
- The specific substitution pattern can affect the compound’s biological activity and industrial utility.
Eigenschaften
CAS-Nummer |
178870-49-0 |
|---|---|
Molekularformel |
C17H20ClNOS2 |
Molekulargewicht |
353.9 g/mol |
IUPAC-Name |
N-[4-chloro-3-(3-methylbutoxy)phenyl]-2-methylthiophene-3-carbothioamide |
InChI |
InChI=1S/C17H20ClNOS2/c1-11(2)6-8-20-16-10-13(4-5-15(16)18)19-17(21)14-7-9-22-12(14)3/h4-5,7,9-11H,6,8H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
JORDKSIWBPHGKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CS1)C(=S)NC2=CC(=C(C=C2)Cl)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


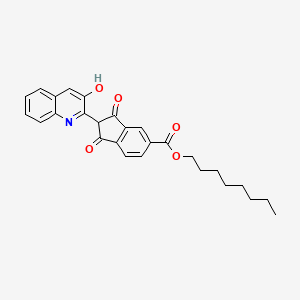

![ethyl-dimethyl-[(E)-octadec-9-enyl]azanium;ethyl sulfate](/img/structure/B12677497.png)


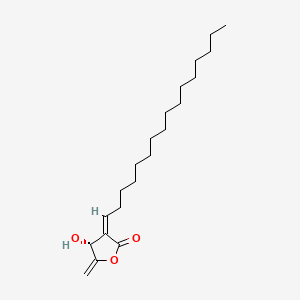
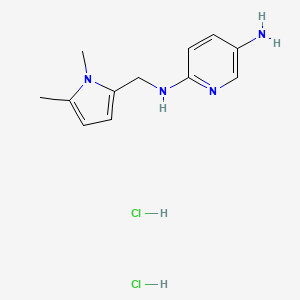
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
